(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate
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Overview
Description
(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is a complex organic compound with the molecular formula C27H23NO7S and a molecular weight of 505.5 g/mol. This compound is characterized by its unique structure, which includes multiple benzoyloxy groups and a carbamothioyl group attached to an oxolane ring.
Chemical Reactions Analysis
(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups, often facilitated by catalysts or specific reaction conditions.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve complex binding interactions and conformational changes in the target molecules .
Comparison with Similar Compounds
(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate can be compared with other similar compounds, such as:
- 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide
- Tri-O-benzoyl-D-2,5-anhydro-allonothioic acid amide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications .
Properties
IUPAC Name |
(3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO7S/c28-24(36)23-22(35-27(31)19-14-8-3-9-15-19)21(34-26(30)18-12-6-2-7-13-18)20(33-23)16-32-25(29)17-10-4-1-5-11-17/h1-15,20-23H,16H2,(H2,28,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTMVNDDGTXBJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408604 |
Source
|
Record name | (3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57944-10-2 |
Source
|
Record name | NSC326395 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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